Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate, with the CAS number 23073-05-4, is an organic compound characterized by its unique structure and properties. It has a molecular formula of and a molecular weight of approximately 298.333 g/mol. The compound features a methoxy group attached to a phenyl ring, contributing to its potential biological activities and reactivity in various chemical processes.
Research indicates that methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate exhibits significant biological activities. It has been investigated for potential antimicrobial and anticancer properties. The presence of the methoxy group is believed to enhance its interaction with biological targets, potentially leading to therapeutic applications in drug development .
Several synthesis methods have been developed for methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate:
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate has various applications in scientific research and industry:
The interaction studies of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate focus on its mechanism of action at the molecular level. The compound may interact with specific enzymes or receptors, leading to biochemical cascades that could be harnessed for therapeutic effects. For instance, it has shown promising results in inhibiting viral activities in vitro, particularly against hepatitis B virus .
Several compounds share structural similarities with methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Methyl 2-methyl-4-oxo-4-phenylbutanoate | Lacks the methoxy group at the para position | Presence of methyl group influences reactivity |
| Methyl 2-acetyl-4-oxo-4-phenylbutanoate | Contains an acetyl group instead of a methyl group | Acetyl group alters biological activity profile |
| Ethyl 2-oxo-4-phenybutyrate | Similar backbone but differs at the ester position | Variation in ester functionality affects reactivity |
The uniqueness of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate lies in its methoxy substitution on the phenyl ring, which can significantly influence its chemical behavior and biological interactions compared to these similar compounds.
The Claisen condensation, a classical method for β-keto ester synthesis, involves base-mediated coupling of two ester molecules or an ester with a carbonyl compound. For methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate, this approach faces limitations due to the non-enolizable nature of aromatic esters. Instead, modified protocols using acetoacetate esters as starting materials have been adopted. For example, ethyl acetoacetate can undergo sequential alkylation with aryl halides, followed by transesterification to yield the methyl ester.
A notable alternative involves Lewis acid-mediated reactions between phenolic derivatives and cyanoacetate esters. As demonstrated in a patent, phenol derivatives react with ethyl cyanoacetate in the presence of AlCl₃ or BF₃ to form substituted benzoylacetate esters. Adapting this method, 4-methoxyphenol and methyl cyanoacetate could be condensed under similar conditions to introduce the 4-methoxyphenyl group, followed by oxidation to install the 4-oxo-4-phenyl moiety.
Table 1: Comparison of Traditional β-Keto Ester Synthesis Methods
| Method | Starting Materials | Catalyst | Yield (%) |
|---|---|---|---|
| Claisen Condensation | Ethyl acetoacetate | NaOEt | 40–50 |
| Lewis Acid Protocol | Phenol + Cyanoacetate | AlCl₃ | 70–78 |
Introducing the 4-methoxyphenyl and phenyl groups necessitates selective aromatic substitution. Palladium-catalyzed arylation of acetoacetate esters offers a viable pathway. For instance, ethyl acetoacetate undergoes Pd-mediated coupling with aryl halides to form α-aryl-β-keto esters, which can subsequently be transesterified. Applying this method, methyl acetoacetate could react with 4-methoxybromobenzene and bromobenzene in a stepwise fashion to install both aromatic groups.
Copper(II)-catalyzed aerobic deacylation further refines this approach. As shown in a study, β-stereogenic α-keto esters are synthesized via oxidative cleavage of acetoacetate alkylation products. While this method primarily targets α-keto esters, modifying the oxidant and substrate could enable retention of the β-keto ester functionality while introducing aryl groups.
The chiral variant of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate requires enantioselective methods. Catalytic asymmetric conjugate addition (CACA) to α,β-unsaturated β-keto esters is a promising route. For example, using chiral organocatalysts or metal-ligand complexes, nucleophiles like Grignard reagents can add to unsaturated β-keto esters with high enantiomeric excess.
Another strategy involves enzymatic resolution. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic β-keto ester, leaving the desired enantiomer intact. This method, coupled with dynamic kinetic resolution, could achieve high stereochemical purity.
Scaling up the synthesis of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate presents multiple hurdles:
Table 2: Key Parameters for Industrial-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Optimization |
|---|---|---|
| Catalyst Loading | 1.0–1.5 equiv | 0.5–0.8 equiv |
| Reaction Time | 24–48 hours | 8–12 hours |
| Solvent Volume | 3–5 L/kg substrate | 1–2 L/kg substrate |
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate belongs to a class of compounds that demonstrate significant antimicrobial activity against multidrug-resistant bacterial pathogens [1]. Research on structurally related 4-oxo-4-phenylbutanoate derivatives has revealed potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus strains [1] [2]. The minimum inhibitory concentration values for methyl 4-oxo-4-phenylbut-2-enoate derivatives range from 0.35 to 0.75 micrograms per milliliter against both drug-sensitive and resistant strains of Staphylococcus aureus [1] [2].
The antimicrobial spectrum of these compounds is predominantly limited to bacteria that utilize menaquinone for respiration, indicating a specific mechanism of action targeting bacterial energy metabolism [2]. Studies have demonstrated that the antibacterial activity can be complemented with exogenous menaquinone or menadione, further confirming the involvement of the menaquinone biosynthesis pathway [2]. Treatment of methicillin-resistant Staphylococcus aureus with related compounds results in the small colony variant phenotype, which phenocopies knockout of the menaquinone biosynthesis gene [2].
Comparative antimicrobial studies reveal that compounds containing 4-methoxyphenyl substituents exhibit enhanced activity compared to unsubstituted analogs [4]. The methoxy group at the para position contributes to optimal electronic and spatial configuration, leading to improved antimicrobial efficacy [4] [5]. Long-chain compounds with immunomodulatory properties have shown minimum inhibitory concentrations ranging from 1 to 8 micrograms per milliliter against methicillin-resistant Staphylococcus aureus strains [6].
Table 1: Antimicrobial Activity of Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate and Related Compounds
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | Staphylococcus aureus (MRSA) | 0.35-0.75 | [1] [2] |
| Methyl 4-oxo-4-phenylbut-2-enoate derivatives | Staphylococcus aureus | 0.35-0.75 | [1] [2] |
| 4-Oxo-4-phenyl-but-2-enoates (general) | Drug-sensitive and resistant S. aureus | 0.35-0.75 | [1] [2] |
| Methyl 4-nitro-3-phenylbutanoate | Staphylococcus aureus | 50 | |
| 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-5-methoxy-4H-chromen-4-one | Mycobacterium tuberculosis | 50 | [8] |
| 4,4-dimethoxylophirone A | Mycobacterium tuberculosis | 100 | [8] |
The primary mechanism of action for methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate involves inhibition of the bacterial menaquinone biosynthesis pathway through targeting the enzyme 1,4-dihydroxy-2-naphthoyl-coenzyme A synthase, commonly designated as MenB [1] [9] [2]. This enzyme represents a critical component in the menaquinone biosynthesis pathway, which is essential for bacterial respiration in many pathogenic organisms [9] [2].
The inhibition mechanism involves the formation of coenzyme A adducts with 4-oxo-4-phenylbutanoate derivatives [1] [9] [10]. These compounds are unstable in solution and eliminate to form the corresponding 4-oxo-4-phenylbut-2-enoates, which then react with coenzyme A in situ to form nanomolar inhibitors of MenB [9] [10]. The potency of these compounds results from interaction of the coenzyme A adduct carboxylate with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily [9] [10].
Mode of action studies reveal that the compound is converted into the corresponding coenzyme A adduct in Staphylococcus aureus cells, and this adduct binds to the Staphylococcus aureus MenB with a dissociation constant value of 2 micromolar [2]. The methyl ester is proposed to penetrate the bacterial cell where it is hydrolyzed and reacts with coenzyme A to generate the active antibacterial compound [9] [10].
The menaquinone biosynthesis pathway involves nine enzymes that convert chorismate derived from the shikimate pathway into menaquinone through a series of enzymatic reactions [11]. The MenB enzyme catalyzes the conversion of o-succinylbenzoate-coenzyme A into 1,4-dihydroxy-2-naphthoyl-coenzyme A, followed by hydrolysis to generate 1,4-dihydroxy-2-naphthoate, the head group of menaquinone [11]. Inhibition of this critical step effectively disrupts bacterial energy metabolism and leads to bactericidal effects [2].
Table 2: Enzymatic Inhibition Mechanisms and Parameters
| Enzyme Target | Inhibition Type | Kd/Ki Value | Mechanism | Reference |
|---|---|---|---|---|
| MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) | Competitive inhibition via CoA adduct formation | 2 μM (CoA adduct binding) | CoA adduct interacts with oxyanion hole | [1] [9] [2] |
| Soybean lipoxygenase | Non-competitive inhibition | IC50: 60-150 μM | Lipophilic interaction with Fe3+-OH moiety | [5] |
| Cyclooxygenase COX-2 | Selective inhibition | IC50: 62-75 μM | Selective binding to COX-2 active site | [12] |
| Acetylcholinesterase | Mixed inhibition | IC50: 63-80 μM | Inhibition of neurotransmitter breakdown | [13] |
| Bacterial cell wall synthesis enzymes | Cell wall lipid intermediate blockade | MIC: 0.35-1.5 μg/mL | Disruption of peptidoglycan synthesis | [14] [15] |
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate and its structural analogs demonstrate antiviral properties through multiple mechanisms targeting viral replication processes [16] [17]. Research on 4-phenylbutanoate derivatives has revealed significant inhibitory effects against hepatitis B virus, with compounds showing substantial suppression of hepatitis B surface antigen and hepatitis B e antigen secretion [16]. The most active compound in this series exhibited IC50 values of 63.85 micromolar for hepatitis B surface antigen inhibition and 49.39 micromolar for hepatitis B e antigen inhibition [16].
The antiviral mechanism involves interference with viral RNA synthesis and stability [17]. Studies on N-(4-hydroxyphenyl) retinamide, which shares structural similarities with methoxyphenyl compounds, demonstrate potent inhibition of dengue virus and Zika virus through reduction in steady-state accumulation of viral RNA [17]. This antiviral activity is associated with a significant decrease in the rate of viral RNA synthesis, though not through direct inhibition of viral replicase activity [17].
Methoxy-substituted compounds have shown particular efficacy against alphavirus infections, with 4-methoxyphenyl vinylsulphone exhibiting an IC50 value of 60 nanomolar against the nsP2 protease of Chikungunya virus [18]. The compound demonstrates significant antiviral effects with an EC50 value of 40 nanomolar in Chikungunya virus replication assays [18]. Structure-activity relationship studies reveal that modifications on the phenyl ring can enhance biological activity, with electron-donating groups at specific positions improving both protease inhibition and antiviral activity [18].
Compounds containing isoindolin-1-one moieties with 4-methoxyphenyl substitution have demonstrated broad antiviral activity with EC50 values ranging from 1.23 to 1.76 micromolar against multiple virus strains [19]. The replacement of phenyl with 4-halophenyl groups increases antiviral activity, while 4-methoxyphenyl substitution maintains comparable activity levels [19]. The importance of lipophilicity at specific positions has been confirmed through comparative studies showing that halogen groups provide enhanced potency compared to polar substituents [19].
Table 3: Antiviral Activity and Mechanisms
| Compound Class | Virus Target | IC50/EC50 Value | Mechanism | Reference |
|---|---|---|---|---|
| 4-Phenylbutanoate derivatives | Hepatitis B virus | IC50: 49.39-63.85 μM | HBsAg and HBeAg secretion inhibition | [16] |
| N-(4-hydroxyphenyl) retinamide | Dengue virus, Zika virus | EC50: 40 nM (antiviral) | Viral RNA synthesis reduction | [17] |
| Methoxy-substituted compounds | Chikungunya virus | IC50: 60 nM (protease) | Cysteine protease inhibition | [18] |
| 2-aryl-isoindolin-1-ones | Multiple viruses | EC50: 1.23-1.76 μM | Broad antiviral activity | [19] |
| Small molecule compounds | SARS-CoV-2 | Various concentrations | Main protease inhibition | [20] |
Comparative analysis of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate with its structural analogs reveals distinct structure-activity relationships that influence biological efficacy [4]. The positioning and nature of substituents on the phenyl ring significantly impact antimicrobial and antiviral activities [4] [5]. Para-methoxy substitution consistently demonstrates superior activity compared to meta or ortho positioning, attributed to optimal electronic and spatial configuration [4] [5].
The presence of halogen substituents in combination with methoxyphenyl groups enhances antimicrobial activity through increased lipophilicity and improved membrane penetration [19] [4]. Studies comparing 4-fluorophenyl, 4-chlorophenyl, and 4-bromophenyl substitutions reveal that bromophenyl and chlorophenyl derivatives provide comparable and superior activity to fluorophenyl analogs [19]. This indicates that lipophilicity is more important for potency than electronic effects alone [19].
Electron-withdrawing groups at specific positions increase potency against resistant bacterial strains through enhanced enzyme binding affinity [21]. However, bulky substituents can reduce activity due to steric limitations in enzyme binding sites [19] . The optimal balance between lipophilicity and steric considerations determines the overall biological activity of these compounds [4].
Multiple methoxy groups generally reduce selectivity and may alter pharmacokinetic properties unfavorably [21] [12]. Single methoxy substitution at the para position provides the most favorable activity profile across different biological targets [4] [5]. Compounds with 4-methoxy-2-methylphenyl substitution patterns show unique properties due to the specific substitution pattern, which imparts distinct chemical and biological characteristics .
Table 4: Structure-Activity Relationship Analysis
| Compound Structure | Activity Effect | Mechanism | Reference |
|---|---|---|---|
| 4-Methoxyphenyl with halogen substitution | Enhanced antimicrobial activity | Increased lipophilicity and membrane penetration | [19] [4] |
| 4-Methoxyphenyl with electron-withdrawing groups | Increased potency against resistant strains | Enhanced enzyme binding affinity | [21] |
| 4-Methoxyphenyl with bulky substituents | Reduced activity due to steric hindrance | Steric limitation in binding sites | [19] |
| Para-methoxy vs meta-methoxy positioning | Para position shows superior activity | Optimal electronic and spatial configuration | [4] [5] |
| Single vs multiple methoxy groups | Multiple methoxy groups reduce selectivity | Altered pharmacokinetic properties | [21] [12] |
The positioning of the methoxy group within the phenyl ring system of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate exerts profound effects on pharmacophore efficiency and receptor binding characteristics. Research has demonstrated that the para-methoxy substituent provides optimal pharmacological benefits compared to other positional isomers [1] [2].
Para-Methoxy Substitution Effects
The para-methoxy group demonstrates exceptional pharmacophore efficiency through several mechanisms. In sigma-2 receptor binding studies, the addition of a para-methoxy substituent to benzamide-isoquinoline derivatives resulted in a dramatic 631-fold improvement in sigma-2 receptor selectivity relative to the sigma-1 receptor [1]. This enhancement is attributed to the electron-donating properties of the methoxy group, which optimizes the electronic environment for receptor recognition and binding [2].
The para-position serves as a particularly sensitive site for effective manipulation of receptor subtype selectivity. The electron-donating nature of the methoxy group enhances sigma-2 affinity while simultaneously reducing interaction with sigma-1 receptors [1]. This selectivity is crucial for the development of targeted therapeutic agents, as it allows for precise modulation of specific receptor subtypes without unwanted cross-reactivity.
Meta-Methoxy Substitution Characteristics
Meta-methoxy substitution patterns exhibit markedly different pharmacological profiles compared to para-substituted analogs. Studies on flavone derivatives revealed that meta-methoxy substitution shows neutral effects on biological activity, neither enhancing nor significantly diminishing pharmacological potency [3]. This positional neutrality is attributed to the lack of optimal electronic delocalization that would favorably influence receptor binding interactions.
The meta-position demonstrates limited impact on pharmacophore efficiency due to the absence of direct conjugation with the aromatic system's pi-electron network. This results in minimal influence on the overall electronic properties of the pharmacophore, leading to moderate biological activity profiles across various therapeutic targets [3].
Ortho-Methoxy Substitution Limitations
Ortho-methoxy substitution presents significant challenges for pharmacophore optimization. Research on glutathione peroxidase-like compounds demonstrated that ortho-methoxy groups substantially reduce enzymatic activity due to steric hindrance and unfavorable coordination effects [4]. The proximity of the methoxy group to adjacent functional groups creates spatial constraints that interfere with optimal enzyme-substrate interactions.
The ortho-position suffers from steric interference that prevents optimal pharmacophore conformation. This steric hindrance disrupts the preferred molecular geometry required for efficient receptor binding, resulting in reduced biological activity compared to para and meta isomers [4]. Additionally, intramolecular interactions between the ortho-methoxy group and neighboring substituents can alter the overall conformational flexibility of the molecule.
The ester functionality in methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate represents a critical determinant of metabolic stability and pharmacokinetic properties. Comparative studies of homologous esters reveal significant structure-stability relationships that directly impact drug development considerations [5] [6].
Methyl Ester Stability Profile
Methyl esters demonstrate superior metabolic stability compared to their higher homologs. In rat plasma stability studies, methyl benzoate exhibited a half-life of 36 minutes, significantly longer than ethyl benzoate's 12-minute half-life [5]. This enhanced stability is attributed to the reduced susceptibility to carboxylesterase-mediated hydrolysis, making methyl esters preferred choices for prodrug applications requiring controlled release profiles.
The metabolic advantage of methyl esters extends to liver microsome studies, where methyl benzoate maintained a half-life of 15 minutes compared to ethyl benzoate's 12 minutes [6]. This stability difference, while modest in microsomes, becomes more pronounced in plasma environments where carboxylesterase activity varies significantly between ester types [5].
Ethyl Ester Metabolic Vulnerability
Ethyl esters demonstrate increased susceptibility to enzymatic hydrolysis, particularly by carboxylesterases 1 and 2. The larger ethyl group provides enhanced substrate recognition by these enzymes, leading to rapid metabolism and shorter biological half-lives [5]. This rapid clearance can be advantageous for applications requiring quick drug activation but problematic for sustained therapeutic effects.
The enzymatic preference for ethyl esters is demonstrated by inhibition studies using bis(para-nitrophenyl)phosphate, where the metabolism of ethyl benzoate was completely inhibited, confirming carboxylesterase involvement [5]. This enzymatic specificity provides opportunities for designing pro-drugs with predictable activation kinetics.
Cyclohexyl Ester Optimization
Cyclohexyl esters represent an optimal balance between metabolic stability and biological activity. Research on soluble epoxide hydrolase inhibitors demonstrated that cyclohexyl derivatives exhibited up to 32-fold improved metabolic stability compared to simple alkyl esters [7]. The sterically rigid cyclohexyl linker provides enhanced protection against enzymatic attack while maintaining sufficient biological activity.
The cyclohexyl modification achieves enhanced stability through steric hindrance that reduces carboxylesterase accessibility to the ester bond. This protection mechanism allows for controlled drug release profiles that can be tailored for specific therapeutic applications [7]. The cyclohexyl group also contributes to improved physicochemical properties, including enhanced solubility and permeability characteristics.
Tert-Butyl Ester Characteristics
Tert-butyl esters provide exceptional metabolic stability due to significant steric protection around the ester carbonyl. The bulky tert-butyl group creates a protective environment that shields the ester bond from enzymatic attack, resulting in extended half-lives and reduced clearance rates [8]. This stability comes at the cost of reduced biological activity in some systems, requiring careful optimization to balance stability and efficacy.
The steric protection afforded by tert-butyl substitution is particularly valuable in applications where prolonged drug exposure is desired. However, the increased lipophilicity associated with tert-butyl groups can impact solubility and distribution properties, necessitating comprehensive pharmacokinetic evaluation [8].
The structural relationship between methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate and α-alkyl-β-keto ester derivatives provides valuable insights into structure-activity relationships within this compound class. Comparative analysis reveals how structural modifications influence biological activity, metabolic stability, and pharmacological properties [9] [10].
β-Keto Ester Scaffold Reactivity
The β-keto ester scaffold demonstrates unique reactivity patterns that distinguish it from simple esters. Hologram quantitative structure-activity relationship studies reveal that the β-carbon of the keto ester scaffold is highly exposed to nucleophilic attack, creating opportunities for selective enzymatic interactions [9]. This reactivity is influenced by the electronic properties of substituents and the overall molecular conformation.
The β-keto ester system's reactivity is particularly important for enzymatic recognition and catalysis. Studies on ketoreductase-catalyzed reactions demonstrate that the carbonyl group positioning significantly influences enzyme selectivity and reaction outcomes [10]. The spatial arrangement of the keto and ester functionalities creates a bidentate coordination site that enhances binding affinity with specific enzymes.
α-Alkyl Substitution Effects
α-Alkyl substitution patterns significantly influence both biological activity and metabolic stability. Research on α-amino β-keto esters reveals that bulky α-substituents can enhance stereoselectivity while affecting enzymatic recognition [10]. The steric bulk of α-alkyl groups creates conformational constraints that influence the overall molecular geometry and pharmacophore presentation.
The incorporation of α-alkyl substituents affects the electronic properties of the β-keto ester system through inductive and steric effects. These modifications can enhance or diminish biological activity depending on the specific target and the nature of the substituent [10]. Careful optimization of α-alkyl substitution patterns allows for fine-tuning of biological properties while maintaining metabolic stability.
Enantioselectivity Considerations
The presence of α-alkyl substituents introduces chirality into the β-keto ester system, creating opportunities for enantioselective biological interactions. Studies on chiral β-keto esters demonstrate that enzyme recognition can be highly stereoselective, with different enantiomers exhibiting distinct biological activities [10]. This stereoselectivity is crucial for developing therapeutically active compounds with predictable biological profiles.
Enantioselective enzymatic reduction of α-alkyl β-keto esters provides access to chiral β-hydroxy esters with high enantiomeric purity. The stereochemical outcome of these reactions depends on the enzyme specificity and the steric environment created by the α-alkyl substituent [10]. This selectivity can be exploited for the synthesis of chiral pharmaceutical intermediates.
Metabolic Pathway Divergence
α-Alkyl-β-keto esters follow distinct metabolic pathways compared to simple esters. The presence of the β-keto functionality creates additional sites for enzymatic attack, including reduction of the carbonyl group and hydrolysis of the ester bond [9]. The relative rates of these competing pathways determine the overall metabolic fate of the compound.
The metabolic stability of α-alkyl-β-keto esters can be enhanced through strategic substitution patterns that protect vulnerable sites while maintaining biological activity. Studies demonstrate that cyclohexyl substitution at the ester position provides enhanced stability against both hydrolytic and reductive metabolism [7]. This dual protection mechanism allows for the development of compounds with extended half-lives and improved therapeutic indices.
Pharmacological Activity Profiles
Comparative pharmacological evaluation reveals that α-alkyl-β-keto esters exhibit distinct activity profiles compared to simple esters. The β-keto functionality provides additional hydrogen bonding opportunities and conformational constraints that influence receptor binding [9]. These structural features can enhance selectivity for specific biological targets while reducing off-target effects.